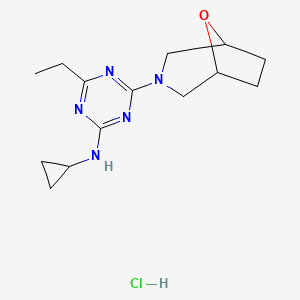![molecular formula C16H16N2O5S2 B12748318 Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate CAS No. 214916-29-7](/img/structure/B12748318.png)
Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiophene ring fused with a thiadiazine ring, which is further substituted with an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced by reacting the thiophene derivative with a diazotizing agent, followed by cyclization.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(1,1,3-trioxo-2-benzylthiopheno(3,4-e)1,2,4-thiadiazaperhydroin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: Similar core structure but with different substituents on the thiophene ring.
Propriétés
Numéro CAS |
214916-29-7 |
|---|---|
Formule moléculaire |
C16H16N2O5S2 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
ethyl 2-(2-benzyl-1,1,3-trioxothieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate |
InChI |
InChI=1S/C16H16N2O5S2/c1-2-23-15(19)9-17-13-10-24-11-14(13)25(21,22)18(16(17)20)8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
Clé InChI |
KGYHIYUDRCLOFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)

